molecular formula C40H40K2N12Na2O16S4 B13786728 Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-, potassium sodium salt CAS No. 68155-70-4

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-, potassium sodium salt

Cat. No.: B13786728
CAS No.: 68155-70-4
M. Wt: 1197.3 g/mol
InChI Key: RPHSYODFTDVORM-MBCFVHIPSA-J
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Description

Tinopal ABP-X HC: is a fluorescent optical brightener, primarily used to enhance the appearance of color in various materials by making them appear whiter and brighter. It is widely utilized in industries such as textiles, plastics, and detergents due to its excellent whitening properties and high chemical stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tinopal ABP-X HC involves multiple steps, including the reaction of benzenesulfonic acid derivatives with triazine compounds. The process typically requires controlled reaction conditions, such as specific temperatures and pH levels, to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of Tinopal ABP-X HC is carried out in large-scale reactors where the reactants are combined under optimized conditions. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields. The final product is then purified through crystallization or other separation techniques to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: Tinopal ABP-X HC undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: Tinopal ABP-X HC is used as a fluorescent marker in various chemical analyses and research studies. Its ability to emit light under UV radiation makes it valuable for tracing and detecting chemical compounds .

Biology: In biological research, Tinopal ABP-X HC is employed to stain and visualize biological samples. It helps in identifying and studying cellular structures and processes .

Medicine: The compound is used in medical diagnostics to enhance the visibility of certain tissues and cells under fluorescence microscopy. It aids in the detection and analysis of medical conditions .

Industry: Tinopal ABP-X HC is extensively used in the textile industry to improve the whiteness and brightness of fabrics. It is also utilized in the production of plastics, coatings, and detergents to enhance their appearance and performance .

Mechanism of Action

Tinopal ABP-X HC exerts its effects through a process known as fluorescence. The compound absorbs light in the ultraviolet and violet regions of the electromagnetic spectrum (usually 340-370 nm) and re-emits light in the blue region (typically 420-470 nm). This fluorescence effect enhances the whiteness and brightness of the materials it is applied to .

Comparison with Similar Compounds

Uniqueness: Tinopal ABP-X HC stands out due to its high chemical stability and effectiveness in a wide range of applications. Its unique molecular structure allows it to provide superior whitening effects compared to other optical brighteners .

Properties

CAS No.

68155-70-4

Molecular Formula

C40H40K2N12Na2O16S4

Molecular Weight

1197.3 g/mol

IUPAC Name

dipotassium;disodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C40H44N12O16S4.2K.2Na/c53-19-15-51(16-20-54)39-47-35(41-27-7-11-31(12-8-27)69(57,58)59)45-37(49-39)43-29-5-3-25(33(23-29)71(63,64)65)1-2-26-4-6-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(17-21-55)18-22-56)42-28-9-13-32(14-10-28)70(60,61)62;;;;/h1-14,23-24,53-56H,15-22H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-4/b2-1+;;;;

InChI Key

RPHSYODFTDVORM-MBCFVHIPSA-J

Isomeric SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[K+].[K+]

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[K+].[K+]

Origin of Product

United States

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